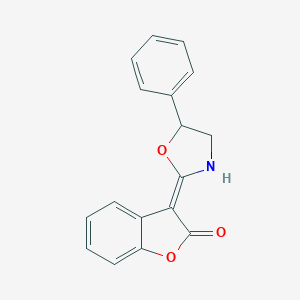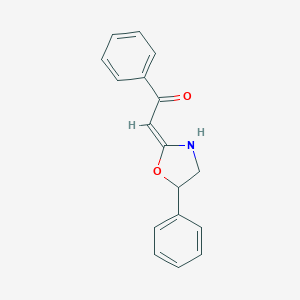
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PID, and its molecular formula is C19H13NO2. PID is a heterocyclic compound that contains both a five-membered oxazolidine ring and an indene ring. It has a molecular weight of 287.31 g/mol and a melting point of 236-238°C.
作用機序
The mechanism of action of PID is not well understood. However, it is believed that the presence of the oxazolidine ring in the molecule enhances its electron-accepting ability, making it suitable for use in organic semiconductors.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of PID. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
実験室実験の利点と制限
The advantages of using PID in lab experiments include its high yield synthesis method, non-toxicity, and potential applications in organic electronics. However, its limitations include the lack of information on its mechanism of action and limited studies on its biochemical and physiological effects.
将来の方向性
There are several future directions for research on PID. Some of these include:
1. Further studies on the mechanism of action of PID to better understand its electron-accepting ability and potential applications in organic electronics.
2. Investigation of the potential applications of PID in other fields such as catalysis and medicinal chemistry.
3. Synthesis of novel derivatives of PID to improve its performance in organic electronics.
4. Studies on the toxicity of PID and its potential impact on the environment.
Conclusion:
In conclusion, 2-(5-Phenyl-oxazolidin-2-ylidene)-indene-1,3-dione is a promising compound that has potential applications in various fields of science. Its efficient synthesis method, non-toxicity, and potential applications in organic electronics make it an attractive compound for further research. However, more studies are needed to better understand its mechanism of action and potential impact on the environment.
合成法
The synthesis method of PID involves the reaction between 2-phenylindene-1,3-dione and N-phenylglycine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature, and the product is obtained in high yield after purification. This method is efficient and straightforward, making it suitable for large-scale production.
科学的研究の応用
PID has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic electronics. PID has been used as a building block for the synthesis of novel organic semiconductors, which have shown excellent performance in organic field-effect transistors and organic photovoltaics.
特性
分子式 |
C18H13NO3 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
2-(5-phenyl-1,3-oxazolidin-2-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C18H13NO3/c20-16-12-8-4-5-9-13(12)17(21)15(16)18-19-10-14(22-18)11-6-2-1-3-7-11/h1-9,14,19H,10H2 |
InChIキー |
WZPZAXAXBRIIFB-UHFFFAOYSA-N |
SMILES |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
正規SMILES |
C1C(OC(=C2C(=O)C3=CC=CC=C3C2=O)N1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)


![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)